![molecular formula C16H19NO3S B7456478 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide](/img/structure/B7456478.png)
5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide
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Overview
Description
5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide, also known as E-4031, is a chemical compound that is widely used in scientific research. It is a potassium channel blocker that is commonly used to study the mechanisms of cardiac arrhythmias.
Mechanism of Action
5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide acts by binding to the pore region of the IKr channel and blocking the flow of potassium ions through the channel. This leads to a prolongation of the action potential and can result in the development of EADs and triggered activity.
Biochemical and Physiological Effects:
5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the cardiac action potential, 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of some cytochrome P450 enzymes, which are involved in drug metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide in lab experiments is that it is a potent and selective blocker of the IKr channel. This makes it a useful tool for studying the mechanisms of cardiac arrhythmias. However, one limitation of using 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide is that it can have off-target effects on other ion channels and enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide. One area of interest is the development of more selective blockers of the IKr channel, which could be used to study the role of this channel in cardiac arrhythmias. Another area of interest is the development of drugs that can selectively target cancer cells by inducing apoptosis, like 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide. Finally, there is interest in developing drugs that can selectively inhibit specific cytochrome P450 enzymes, which could be useful for improving the efficacy and safety of drugs that are metabolized by these enzymes.
Synthesis Methods
The synthesis of 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide involves several steps. The first step is the reaction of 4-methylbenzenesulfonyl chloride with 2-methoxyethylamine to form 4-methyl-N-(2-methoxyethyl)benzenesulfonamide. This compound is then reacted with ethyl iodide to form 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide.
Scientific Research Applications
5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide is commonly used in scientific research to study the mechanisms of cardiac arrhythmias. It is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells, which is responsible for repolarization of the cardiac action potential. By blocking this current, 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide prolongs the action potential and can lead to the development of early afterdepolarizations (EADs) and triggered activity, which are known to be important mechanisms of cardiac arrhythmias.
properties
IUPAC Name |
5-ethyl-2-methoxy-N-(4-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-13-7-10-15(20-3)16(11-13)21(18,19)17-14-8-5-12(2)6-9-14/h5-11,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMIUDRIQFHTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide |
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